![molecular formula C18H20N2O6S B2758484 N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899980-52-0](/img/structure/B2758484.png)

N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

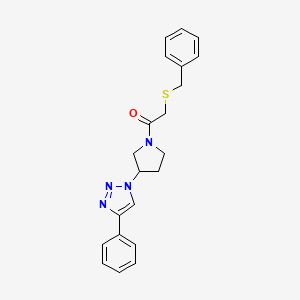

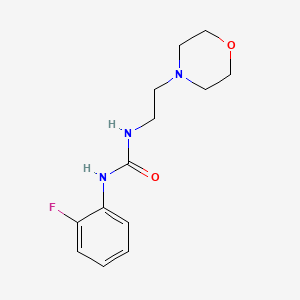

The molecular structure of this compound can be inferred from its name. It likely contains a benzodioxole group (a benzene ring fused to a 1,3-dioxole ring), an ethyl group (a two-carbon chain), a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and an amine), and a methoxyphenyl group (a benzene ring with a methoxy group attached) .Chemical Reactions Analysis

The compound’s reactivity would depend on its specific functional groups. The benzodioxole group might participate in electrophilic aromatic substitution reactions, while the sulfamoyl group could potentially undergo hydrolysis or other reactions involving the sulfur-nitrogen bond .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the neurotoxic effects of N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and related compounds. In an in vitro study, they explored the mechanisms underlying the neurotoxicity of six substituted phenethylamines, including 2C-T-2, 2C-T-4, and 2C-T-7, along with their corresponding NBOMe derivatives. These compounds exhibited concentration-dependent cytotoxic effects on differentiated SH-SY5Y cells and primary rat cortical cultures. Notably, the NBOMe drugs demonstrated higher cytotoxicity than their counterparts .

- Although not extensively studied, N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and its analogs have shown promise as potential anticancer agents. For instance, an analogue called N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide (MPH) exhibited anti-cancer effects and is easier to synthesize than its more complex counterpart, fingolimod. Researchers have explored its efficacy and solubility, making it an interesting candidate for further investigation .

- The compound’s structural features, including the benzodioxole ring and sulfamoyl group, make it suitable for coordination chemistry. Studies have focused on synthesizing metal complexes with N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide as a ligand. These complexes exhibit interesting properties and may find applications in catalysis, sensing, or drug delivery .

Neurotoxicity Studies

Anticancer Potential

Metal Complexes and Coordination Chemistry

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-24-15-5-2-13(3-6-15)11-20-27(22,23)9-8-19-18(21)14-4-7-16-17(10-14)26-12-25-16/h2-7,10,20H,8-9,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJQKOMAVUJJHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2758404.png)

![1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide](/img/structure/B2758411.png)

![2-(([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)methyl)-2-methylbutanoic acid](/img/structure/B2758412.png)

![2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B2758415.png)

![3-phenyl-2-{[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B2758418.png)